1,1'-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene]
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Overview
Description
1,1’-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene] is an organic compound with a complex structure that includes two benzyloxybenzene groups connected by a butane-2,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene] typically involves the reaction of benzyloxybenzene derivatives with a butane-2,2-diyl precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where the benzyloxybenzene reacts with a butane-2,2-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of benzoic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1’-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets and pathways. The benzyloxy groups can interact with enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-Butene-1,4-diyl)bis[benzene]
- 1,1’-(1,2-Dimethyl-1,2-ethanediyl)bis[benzene]
- 1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]
Uniqueness
1,1’-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
88457-47-0 |
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Molecular Formula |
C30H30O2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C30H30O2/c1-3-30(2,26-14-18-28(19-15-26)31-22-24-10-6-4-7-11-24)27-16-20-29(21-17-27)32-23-25-12-8-5-9-13-25/h4-21H,3,22-23H2,1-2H3 |
InChI Key |
JOXZIQXQLVRWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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